molecular formula C30H14O2 B1679902 8,16-Pyranthrenedione CAS No. 128-70-1

8,16-Pyranthrenedione

Cat. No.: B1679902
CAS No.: 128-70-1
M. Wt: 406.4 g/mol
InChI Key: LLBIOIRWAYBCKK-UHFFFAOYSA-N
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Description

8,16-Pyranthrenedione is a polycyclic aromatic compound characterized by a fused pyranthrene backbone with two ketone groups at positions 8 and 14. Its molecular formula is C₃₀H₁₂O₂, though halogenated derivatives (e.g., chloro, bromo) are common, altering its properties and applications .

Mechanism of Action

Mode of Action

It is known to be a vat dye , which suggests that it may interact with its targets through a process of oxidation and reduction.

Result of Action

Pyranthrene-8,16-dione has been shown to cause oxidative stress and DNA damage within cells . It is classified as a carcinogen and an endocrine disruptor, which heavily limits its use in biological systems .

Action Environment

The action, efficacy, and stability of Pyranthrene-8,16-dione can be influenced by various environmental factors. For instance, its color changes from reddish-brown to yellowish when purified via sublimation , indicating that its physical properties and potentially its biological activity can be affected by changes in temperature and pressure.

Biological Activity

8,16-Pyranthrenedione is a compound belonging to the anthraquinone family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and antitumor properties. The findings are supported by case studies and research data, highlighting the compound's potential applications in medicine and agriculture.

Antifungal Activity

Research indicates that anthraquinones, including this compound, exhibit significant antifungal properties. A study conducted on various anthraquinones isolated from Trichoderma harzianum demonstrated that these compounds showed stronger antifungal activity compared to antibacterial activity. The effectiveness of these compounds was found to be concentration-dependent, with higher oxidation states correlating with increased antifungal efficacy .

Antibacterial Activity

While the antibacterial properties of this compound are less pronounced than its antifungal effects, some studies suggest moderate antibacterial activity against specific pathogens. The structure-activity relationship (SAR) of anthraquinones indicates that modifications in their chemical structure can enhance their antibacterial potency. However, detailed studies specifically focusing on this compound's antibacterial effects are still limited .

Antitumor Activity

This compound has shown promising antitumor activity in various cancer cell lines. For instance, studies have demonstrated that certain anthraquinones can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. The treatment with these compounds led to a decrease in cell viability and an increase in apoptotic markers .

Case Study: Apoptosis Induction

In a study involving human leukemia cell lines (K562), treatment with anthraquinones resulted in a significant reduction in cell proliferation and an increase in apoptosis rates. The expression levels of pro-apoptotic proteins such as Bax increased while anti-apoptotic proteins like Bcl-2 decreased, indicating a shift towards apoptosis .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cellular damage and death.
  • DNA Interaction : Anthraquinones can intercalate into DNA strands, disrupting replication and transcription processes.
  • Signal Pathway Modulation : These compounds can influence various signaling pathways involved in cell survival and apoptosis.

Data Table: Biological Activities of this compound

Activity TypeObservationsReferences
AntifungalStrong activity against fungal pathogens; concentration-dependent effects observed
AntibacterialModerate activity; further studies needed to elucidate specific effects
AntitumorInduces apoptosis in cancer cell lines; affects caspase activation and Bcl-2 family proteins

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : 8,16-Pyranthrenedione is utilized as a reagent in various organic reactions. Its derivatives serve as standards in chromatographic analyses, aiding in the identification and quantification of other compounds.
  • Precursor for Complex Molecules : The compound acts as a precursor for synthesizing more complex organic molecules, which are essential in the development of new materials.

Biology

  • Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit antimicrobial activities. These compounds are being investigated for their efficacy against various bacterial strains.
  • Anticancer Research : Ongoing research focuses on the anticancer properties of this compound. It has shown promise in inhibiting the growth of cancer cell lines such as Panc-1 and MDA-MB-231, suggesting potential therapeutic applications .

Medicine

  • Therapeutic Potential : The compound's ability to interact with biological targets makes it a candidate for drug development. Research is exploring its use as a therapeutic agent for various diseases, including cancer and inflammatory conditions .
  • Diagnostic Tools : There is potential for this compound derivatives to be developed into diagnostic tools for detecting specific diseases based on their biological activity.

Industry

  • Advanced Materials : In industrial applications, this compound is used in the production of advanced materials such as organic semiconductors and dyes. Its unique chemical properties make it suitable for developing high-performance materials.
  • Dyes and Pigments : The compound's vibrant color properties allow it to be used in the formulation of dyes and pigments for various applications .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of this compound against human cancer cell lines. Results indicated that certain modifications to the compound significantly enhanced its anticancer properties compared to standard treatments like etoposide .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that specific derivatives exhibited potent antimicrobial activity against resistant bacterial strains. This finding highlights the potential for developing new antibiotics based on the structure of this compound .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 8,16-Pyranthrenedione, and how are they experimentally determined?

  • Methodology : Characterize properties such as solubility (e.g., solubility in nitrobenzene and decomposition temperature) via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Molecular weight (406.43 g/mol) and structural conformation (C30H14O2) should be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
  • Data Sources : Cross-reference CRC Handbook of Chemistry and Physics for validated physical data and compare with experimental results .

Q. What historical synthesis methods have been documented for this compound, and what are their limitations?

  • Methodology : Review original synthesis protocols by Scholl and Isler (1909), which involved bromination and condensation reactions under controlled conditions. Assess reproducibility using modern equipment, noting challenges like low yields (~30%) and side-product formation due to incomplete purification .
  • Validation : Compare historical data (e.g., BIOS 987 report) with contemporary synthetic chemistry practices, emphasizing advancements in catalytic systems or solvent optimization .

Q. How is this compound utilized in dye chemistry, and what are its industrial applications?

  • Methodology : Analyze its role as a precursor for C.I. Pigment Red 216 and C.I. Vat Orange 4, focusing on chromophore stability and lightfastness. Use UV-Vis spectroscopy to correlate structural features (e.g., conjugated diketone system) with absorbance maxima .
  • Critical Analysis : Contrast early 20th-century applications with modern alternatives, noting environmental concerns (e.g., halogenated byproducts) .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to improve yield and purity?

  • Experimental Design :

  • Variables : Test solvent systems (e.g., nitrobenzene vs. ionic liquids), catalysts (e.g., Lewis acids), and reaction temperatures.
  • Analytical Tools : Monitor reaction progress via HPLC and quantify impurities using GC-MS.
  • Data Interpretation : Apply Design of Experiments (DoE) to identify optimal conditions, prioritizing yield (>50%) and purity (>95%) .
    • Contradiction Resolution : Address discrepancies between historical and modern yield data by re-evaluating raw material quality and atmospheric control (e.g., inert gas purging) .

Q. What advanced spectroscopic techniques are required to resolve ambiguities in this compound’s structural characterization?

  • Methodology :

  • X-ray Crystallography : Resolve crystal packing and bond angles to confirm diketone geometry.
  • Solid-State NMR : Differentiate between polymorphic forms, which may explain solubility variations in nitrobenzene .
    • Data Validation : Compare results with computational models (e.g., DFT calculations) to validate spectral assignments .

Q. How do researchers address contradictions in reported solubility and stability data for this compound?

  • Triangulation Approach :

  • Replicate experiments under standardized conditions (e.g., ASTM protocols).
  • Analyze batch-to-batch variability in raw materials (e.g., bromine purity).
  • Use statistical tools (e.g., ANOVA) to identify outliers and systemic errors .
    • Hypothesis Testing : Propose that discrepancies arise from differences in sample aging or storage conditions (e.g., exposure to light/moisture) .

Q. What frameworks guide the formulation of rigorous research questions for studying this compound’s reactivity?

  • FINER Criteria : Ensure questions are F easible (e.g., lab resources), I nteresting (e.g., novel catalytic pathways), N ovel (e.g., unexplored substituent effects), E thical (e.g., waste management), and R elevant (e.g., applications in organic electronics) .
  • PICO Framework : Define P opulation (compound variants), I ntervention (synthetic modifications), C omparison (baseline properties), and O utcome (enhanced photostability) .

Q. Data Presentation Guidelines

Parameter Historical Data Modern Techniques References
SolubilitySoluble in nitrobenzeneHPLC solubility profiling
Decomposition Temp.Sublimes at 128–70°CTGA under N2 atmosphere
Synthetic Yield~30% (Scholl & Isler)DoE-optimized (>50%)

Comparison with Similar Compounds

Structural Features :

  • Core Structure : A planar aromatic system with conjugated π-electrons, contributing to stability and electronic properties.
  • Functional Groups : Two ketone groups at positions 8 and 16, which influence reactivity and intermolecular interactions .
  • Halogenation : Substitutions at positions 6, 14 (dichloro), 8,16 (tribromo), or other sites modify solubility, stability, and spectral characteristics .

Structurally Related Halogenated Derivatives

Key derivatives of 8,16-Pyranthrenedione include dichloro-, trichloro-, and tribromo-substituted variants. These compounds share the pyranthrenedione backbone but differ in halogen type, position, and molecular weight (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties
This compound C₃₀H₁₂O₂ N/A 404.41 Base compound; used in dye synthesis
6,14-Dichloro-8,16-pyranthrenedione C₃₀H₁₀Cl₂O₂ 33860-91-2 475.32 Enhanced stability; HPLC-separable
Trichloro-8,16-pyranthrenedione C₃₀H₉Cl₃O₂ 1324-34-1 515.67 High molecular weight; used in pigments
Tribromo-8,16-pyranthrenedione C₃₀H₁₁Br₃O₂ 160572 640.84 Predicted CCS: 181.0 Ų (M+H⁺)

Reactivity and Functional Differences

  • Electronic Effects : Halogen substituents (Cl, Br) withdraw electron density, reducing reactivity toward electrophilic substitution but enhancing thermal stability .
  • Solubility : Dichloro and tribromo derivatives exhibit lower aqueous solubility compared to the parent compound due to increased hydrophobicity .
  • Spectroscopic Properties : Brominated derivatives show distinct UV-Vis absorption maxima (~450 nm) compared to chlorinated analogs (~420 nm) .

Research Findings and Computational Insights

  • Computational Studies : DFT methods (B3LYP, ωB97XD) predict that halogenation increases electron affinity and reduces HOMO-LUMO gaps, enhancing suitability for electronic applications .
  • Thermodynamic Stability : Halogenated derivatives exhibit higher thermal decomposition temperatures (~300°C) compared to the parent compound (~250°C) .

Properties

IUPAC Name

pyranthrene-8,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H14O2/c31-29-19-7-3-1-5-17(19)23-13-15-9-12-22-28-24(18-6-2-4-8-20(18)30(22)32)14-16-10-11-21(29)27(23)25(16)26(15)28/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBIOIRWAYBCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=CC=CC=C87
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059578
Record name 8,16-Pyranthrenedione
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Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

128-70-1
Record name Pyranthrone
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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